2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid

Description

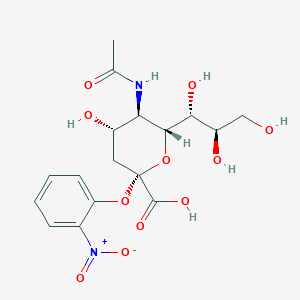

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid (CAS: 15707-92-1) is a chemically modified sialic acid derivative where an ortho-nitrophenyl group is attached to the 2-hydroxyl position of N-acetylneuraminic acid. This compound is structurally related to natural sialic acids, which play critical roles in cellular recognition, pathogen binding, and enzymatic processes .

Properties

Molecular Formula |

C17H22N2O11 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t10-,11+,13+,14+,15+,17+/m0/s1 |

InChI Key |

HWBGFIGDTJBVQD-ZLVOJWICSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid

The synthesis of this compound can be understood through detailed steps involving protection, selective functionalization, and glycosylation reactions of Neu5Ac derivatives. Although direct literature specifically naming this exact compound is limited, the preparation methods can be extrapolated from closely related Neu5Ac derivatives and glycoside syntheses with o-nitrophenyl groups.

General Strategy

The synthesis typically involves:

- Starting with N-acetylneuraminic acid or its methyl ester derivative.

- Protection of hydroxyl groups to control regioselectivity.

- Introduction of the o-nitrophenyl group at the 2-O position via glycosylation or nucleophilic substitution.

- Deprotection steps to yield the final compound.

Key Synthetic Steps and Conditions

Protection and Activation

- Protective groups such as acetyl or benzylidene acetals are used to mask hydroxyl groups selectively, facilitating regioselective reactions.

- For example, acetalation of o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside with p-methoxybenzaldehyde-zinc chloride complex affords 4,6-O-(p-methoxybenzylidene) derivatives, which help in selective functionalization.

Alkylation and Substitution Reactions

- Selective O-alkylation of Neu5Ac derivatives can be performed using alkyl halides under basic conditions.

- A representative method involves treatment of protected Neu5Ac derivatives with sodium hydride (NaH) followed by addition of an activated alkyl halide such as propargyl bromide in tetrahydrofuran (THF) at low temperature (0°C to room temperature). This method provides good yields of 4-O-alkylated Neu5Ac analogues, which can be adapted for 2-O substitution with o-nitrophenyl groups.

Representative Experimental Procedure for O-Alkylation (Adapted)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. | Neu5Ac derivative (e.g., compound 6) dissolved in THF (0.3 M) | Starting substrate |

| 2. | Add o-nitrophenyl bromide (5 equiv) under nitrogen atmosphere | Electrophile for alkylation |

| 3. | Cool mixture to ice bath (0°C), add NaH (1.1-1.5 equiv) portionwise | Deprotonation of hydroxyl groups |

| 4. | Stir for 10 min at 0°C, then allow to warm to room temperature for 2 h | Reaction proceeds to alkylation |

| 5. | Quench with saturated aqueous NH4Cl | Termination of reaction |

| 6. | Remove solvents under reduced pressure, purify by flash chromatography | Isolated 2-O-(o-nitrophenyl) derivative |

This general procedure is supported by analogous alkylation reactions on Neu5Ac derivatives, which yield high purity products suitable for further biological applications.

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR confirm the attachment of the o-nitrophenyl group at the 2-O position and the retention of stereochemistry in the sugar moiety.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with this compound.

- Chromatography : Flash chromatography is used for purification, with typical solvent gradients from petroleum ether to ethyl acetate.

- Purity : Commercially available samples (e.g., Sigma-Aldrich) report ≥95% purity with minor impurities such as free p-nitrophenol (~0.5%).

Summary Table of Preparation Methods

Research Discoveries and Insights

- The selective alkylation at the 2-O position of Neu5Ac derivatives is challenging due to competing side reactions such as lactam and lactone formation under acidic or basic conditions.

- Protective group strategies that allow orthogonal deprotection are critical for successful synthesis.

- The choice of base and solvent significantly impacts the yield and purity of the alkylated product; NaH in THF at low temperature is preferred to minimize decomposition.

- The o-nitrophenyl group serves as a chromophoric tag, facilitating enzymatic activity assays by providing a measurable UV-visible signal upon cleavage.

- Synthetic analogues with modifications at the 2-O position have potential applications in antiviral drug discovery and as biochemical probes for sialidase enzymes.

Chemical Reactions Analysis

Types of Reactions

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to a hydroxylamine intermediate using milder reducing agents such as sodium dithionite.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Sodium dithionite, zinc dust, ammonium chloride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Reduction: Formation of 2-O-(o-Aminophenyl)-alpha-D-N-acetylneuraminic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of complex glycosides and glycoconjugates.

Biology: Employed in the study of glycan interactions and as a substrate for glycosidase enzymes.

Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool for detecting specific glycan structures.

Industry: Utilized in the production of glycosylated biomolecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid involves its interaction with specific molecular targets, such as glycosidase enzymes. The o-nitrophenyl group can act as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzyme activity. The compound’s unique structure enables it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para-Nitrophenyl Derivatives

The position of the nitrophenyl group significantly influences biochemical interactions:

- 2-O-(p-Nitrophenyl)-alpha-D-N-acetylneuraminic acid (CAS: 123549-14-4): The para-nitrophenyl derivative is widely used as a fluorogenic substrate for sialidase activity assays. Its para-substituted nitro group allows efficient enzymatic cleavage, releasing p-nitrophenol, which is detectable via fluorescence . Available commercially as a sodium salt hydrate (≥95% purity), enhancing solubility in aqueous buffers .

- This may limit its utility in standard enzymatic assays .

Salt Forms and Solubility

Substitutions Beyond Nitrophenyl Groups

- 2-O-Methyl-alpha-D-N-acetylneuraminic acid (CAS: 50930-22-8):

- 2-O-(4-Nitrophenyl)-alpha-D-N-glycolylneuraminic acid :

Data Tables

Table 1: Structural and Commercial Comparison of Key Derivatives

Table 2: Functional Differences

| Property | o-Nitrophenyl Derivative | p-Nitrophenyl Derivative | 2-O-Methyl Derivative |

|---|---|---|---|

| Enzymatic Cleavage Efficiency | Likely low (steric hindrance) | High (standard substrate) | Negligible (no nitro group) |

| Solubility | Moderate (free acid) | High (sodium salt) | Moderate |

| Detection Method | Limited applicability | Fluorescence (p-nitrophenol release) | N/A |

Biological Activity

2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid (often referred to as o-Nitrophenyl Neu5Ac) is a synthetic derivative of sialic acid, a crucial component in various biological processes. This compound is primarily utilized in biochemical research as a substrate for neuraminidase enzymes, which play significant roles in viral replication, cellular signaling, and immune responses. Understanding its biological activity is essential for elucidating its potential applications in therapeutic and diagnostic contexts.

The synthesis of o-Nitrophenyl Neu5Ac involves several steps that require precise control of reaction conditions to ensure high yields and purity. The compound can be synthesized by modifying N-acetylneuraminic acid through specific chemical reactions that introduce the o-nitrophenyl group at the 2-O position. This modification enhances its reactivity and utility as a substrate for enzyme assays.

The primary biological activity of this compound is its interaction with neuraminidases, enzymes that cleave sialic acids from glycoproteins and glycolipids. The hydrolysis reaction catalyzed by neuraminidases results in the release of N-acetylneuraminic acid and o-nitrophenol, which can be quantitatively measured by changes in absorbance, making it a valuable tool for studying enzyme kinetics.

Biological Functions

- Enzymatic Activity :

- Cell Adhesion and Immune Response :

- Potential Therapeutic Applications :

Neuraminidase Kinetics

A study optimized a spectrophotometric method to investigate the kinetics of sialidase-catalyzed reactions using o-Nitrophenyl Neu5Ac as a substrate. The kinetic parameters for different neuraminidases (NanA, NanB, NanC) were characterized, revealing insights into their roles in pneumococcal virulence .

Inhibition Studies

Inhibition studies demonstrated that common neuraminidase inhibitors (e.g., Oseltamivir) were tested against pneumococcal sialidases using o-Nitrophenyl Neu5Ac. The findings indicated varying levels of inhibition across different neuraminidases, highlighting the compound's utility in evaluating inhibitor efficacy .

Comparative Analysis of Neuraminidase Inhibitors

The following table summarizes the inhibition constants (Ki) for various neuraminidase inhibitors against NanA:

| Inhibitor | Ki (μM) |

|---|---|

| Neu5Ac2en | 1.6 |

| Oseltamivir carboxylate | 1.77 |

| Zanamivir | 720 |

This data underscores the effectiveness of Neu5Ac2en and Oseltamivir carboxylate as potent inhibitors compared to Zanamivir .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 2-O-(o-nitrophenyl)-α-D-N-acetylneuraminic acid, and how do structural impurities impact its utility in enzymatic assays?

- Synthesis involves coupling nitro-substituted phenyl groups to sialic acid derivatives. For example, a similar fluorogenic substrate (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid) was synthesized by reacting chloroacetylated intermediates with phenolic derivatives under mild conditions, achieving a 37% yield after chromatographic purification .

- Impurities like free nitrophenol (~0.5% in related compounds) can interfere with enzymatic assays by acting as competitive inhibitors or fluorophores. Rigorous purification (e.g., silicic acid chromatography) and quantification via HPLC or NMR are critical .

Q. How is the structural integrity of 2-O-(o-nitrophenyl)-α-D-N-acetylneuraminic acid validated in research settings?

- Techniques include:

- NMR spectroscopy : Confirms substitution patterns (e.g., o-nitrophenyl vs. p-nitrophenyl isomers) and glycosidic bond stereochemistry.

- Mass spectrometry : Validates molecular weight (FW 430.36 for the p-nitrophenyl analog) and detects trace impurities .

- Chromatography : Silicic acid or reverse-phase HPLC ensures purity (>95%) and removes byproducts like free nitrophenol .

Q. What role does this compound play in studying neuraminidase/sialidase activity?

- It serves as a chromogenic or fluorogenic substrate due to the o-nitrophenyl group, which releases a detectable product (e.g., nitrophenolate) upon enzymatic cleavage. For example, similar substrates enable kinetic studies of neuraminidase in fibroblasts, with reported Km values of ~0.13 mM .

Advanced Research Questions

Q. How do structural variations (e.g., o-nitrophenyl vs. p-nitrophenyl substituents) influence substrate specificity and enzyme kinetics in sialidase assays?

- The ortho vs. para nitro group position alters steric hindrance and electronic effects, impacting enzyme-substrate binding. For instance, p-nitrophenyl derivatives are more commonly used due to higher solubility, but o-substituted analogs may exhibit unique inhibition profiles .

- Comparative kinetic studies (e.g., Vmax and Km) under standardized pH (e.g., pH 4.3 for acidic neuraminidases) are essential to resolve discrepancies .

Q. What experimental strategies address contradictions in reported enzymatic activity data for neuraminidase inhibitors?

- Controlled impurity profiling : Trace free nitrophenol in substrates can artificially elevate inhibition signals. Use LC-MS to quantify impurities and adjust assay baselines .

- Standardized assay conditions : Variations in pH, temperature, or enzyme sources (e.g., bacterial vs. human neuraminidases) can lead to conflicting results. For example, fibroblast-derived neuraminidase assays require sonication and specific protein normalization .

Q. How can computational modeling enhance the design of sialic acid analogs with optimized stability and enzymatic recognition?

- Docking simulations : Predict binding affinities of o-nitrophenyl derivatives with neuraminidase active sites, leveraging crystallographic data from related sialic acid-enzyme complexes.

- Stability studies : Compare glycosidic bond hydrolysis rates under physiological conditions (e.g., pH 7.4 vs. 4.3) to assess suitability for in vitro vs. in vivo applications .

Q. What are the challenges in scaling up the synthesis of 2-O-(o-nitrophenyl)-α-D-N-acetylneuraminic acid for high-throughput screening?

- Yield optimization : Multi-step syntheses (e.g., acetylation, coupling, deprotection) often suffer from low yields (~30–40%). Enzymatic glycosylation (e.g., using glycosyltransferases) may improve efficiency .

- Purification bottlenecks : Scalable chromatographic methods (e.g., preparative HPLC) are required to maintain >95% purity, which is critical for reproducible screening results .

Methodological Recommendations

- Enzyme Assay Protocol :

- Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.